molecular formula C9H18ClNO2 B1518633 1-Propylpiperidine-4-carboxylic acid hydrochloride CAS No. 193537-82-5

1-Propylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1518633
CAS No.: 193537-82-5
M. Wt: 207.7 g/mol
InChI Key: JGCVYFDZQQEKIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-Propylpiperidine-4-carboxylic acid hydrochloride is 1S/C9H17NO2.ClH/c1-2-5-10-6-3-8 (4-7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 207.7 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Parkinsonism and Dopamine Receptor Response

1-Propylpiperidine derivatives have been linked to parkinsonism. One particular study explored the case of a 23-year-old man who developed parkinsonism after abusing 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener. The syndrome persisted for 18 months but responded to medications that stimulate dopamine receptors, suggesting potential neurotoxic effects on dopamine-related neuronal pathways (Davis et al., 1979).

Propionic Acid in Gingival Crevicular Fluid

The study of short-chain carboxylic acids, such as propionic acid, has revealed their significant biological activity, including altering cell proliferation and gene expression, which are crucial for periodontium health. The presence of these acids in higher concentrations in the gingival crevices of subjects with severe periodontal disease compared to those with mild disease highlights their potential role in periodontal disease pathogenesis (Niederman et al., 1997).

Dietary Influences on Carboxylic Acids

Carboxylic acids, particularly butyric acid, have been suggested to counteract colonic diseases. A study on the influence of dietary supplementation with oat bran on the colonic concentration of carboxylic acids in healthy subjects revealed that oat bran increased the faecal concentration of these acids, indicating a potential preventive role in colonic diseases (Nilsson et al., 2008).

Positron Emission Tomography and Acetylcholinesterase

Research on N-[11C]Methylpiperidin-4-yl propionate, a substrate for hydrolysis by acetylcholinesterase, has shown its potential in dynamic positron emission tomography (PET) studies for estimating relative acetylcholinesterase activity in the human brain. This highlights the compound's relevance in neuroscience research and its potential application in studying conditions like Alzheimer's disease (Koeppe et al., 1999).

Safety and Hazards

The compound has a GHS07 signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .

Properties

IUPAC Name

1-propylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVYFDZQQEKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193537-82-5
Record name 4-Piperidinecarboxylic acid, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193537-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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